An In-Depth Technical Guide to the Chemical Properties and Reactivity of Methyl 4-ethoxy-3-oxobutanoate
An In-Depth Technical Guide to the Chemical Properties and Reactivity of Methyl 4-ethoxy-3-oxobutanoate
Abstract
Methyl 4-ethoxy-3-oxobutanoate is a multifunctional chemical entity possessing ether, ketone, and methyl ester functionalities. As a derivative of the β-keto ester family, it serves as a highly versatile and valuable intermediate in modern organic synthesis. The strategic placement of its functional groups, particularly the acidic α-protons situated between two carbonyl groups, endows it with a rich and predictable reactivity profile. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, and core reactivity, with a focus on its application in carbon-carbon bond formation and the synthesis of complex molecular scaffolds relevant to drug discovery and materials science.
Core Chemical and Physical Properties
Methyl 4-ethoxy-3-oxobutanoate is a colorless to light yellow liquid under standard conditions.[1] Its identity and fundamental properties are crucial for its application in synthetic protocols, dictating solvent choice, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| IUPAC Name | Methyl 4-ethoxy-3-oxobutanoate | [2][3] |
| CAS Number | 415678-65-8 | [1][2][3][4] |
| Molecular Formula | C₇H₁₂O₄ | [1][3] |
| Molecular Weight | 160.17 g/mol | [1][4] |
| Appearance | Colorless to Light Yellow Liquid | [1] |
| Purity | Typically ≥95% | [1][2] |
| InChI Key | SGEADHKTXGGOEZ-UHFFFAOYSA-N | [2] |
Spectroscopic Profile
While a dedicated public spectrum for this exact molecule is sparse, its structure allows for a reliable prediction of its spectroscopic characteristics based on well-understood principles and data from closely related analogs like ethyl acetoacetate and various methoxy/ethoxy butanoates.[5]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be fully consistent with its structure.[1] Key resonances would include:
-
A triplet (~1.2 ppm) and a quartet (~3.5 ppm) characteristic of the ethoxy group (–O–CH₂–CH₃).
-
A sharp singlet (~3.7 ppm) corresponding to the methyl ester protons (–COOCH₃).
-
A singlet (~4.1 ppm) for the methylene protons adjacent to the ether linkage (–O–CH₂–C=O).
-
A singlet (~3.5 ppm) for the active methylene protons positioned between the two carbonyls (–C(=O)–CH₂–C(=O)–). This signal may show broadening or the appearance of a smaller, downfield vinyl proton signal due to keto-enol tautomerism.
-
-
¹³C NMR Spectroscopy : The carbon spectrum would display seven unique signals, with two distinct carbonyl resonances in the downfield region (~167 ppm for the ester and ~200 ppm for the ketone). The remaining five signals would correspond to the unique methyl and methylene carbons of the ethoxy and main butanoate chains.
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by two strong C=O stretching absorptions. The ester carbonyl typically appears around 1740-1750 cm⁻¹, while the ketone carbonyl appears at a slightly lower wavenumber, around 1715-1725 cm⁻¹. Prominent C–O stretching bands for the ether and ester linkages would also be visible in the 1000-1300 cm⁻¹ region.
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 160. Key fragmentation pathways would involve the loss of the methoxy radical (•OCH₃, M-31) and the ethoxy radical (•OCH₂CH₃, M-45), which are characteristic of methyl and ethyl esters, respectively.
The Heart of Reactivity: The Acidic α-Proton and Enolate Formation
The synthetic versatility of methyl 4-ethoxy-3-oxobutanoate stems from the acidity of the protons on the carbon (C2) situated between the ester and ketone carbonyl groups. These electron-withdrawing groups stabilize the resulting conjugate base—a resonance-stabilized enolate—making it a soft and effective nucleophile for a variety of transformations.[6] This enolate is the central intermediate in many of the compound's most important reactions.
Caption: Keto-enol tautomerism and enolate formation.
Key Synthetic Transformations and Protocols
The dual electrophilic and nucleophilic nature of β-keto esters makes them foundational building blocks in synthesis.[7] Methyl 4-ethoxy-3-oxobutanoate is no exception and can participate in a wide range of classical and modern synthetic methodologies.
A. Alkylation and Acylation
The generation of the enolate with a suitable base (e.g., sodium methoxide, LDA) allows for facile C-alkylation via an Sₙ2 reaction with alkyl halides.[6] This reaction is a cornerstone of C-C bond formation, enabling the introduction of diverse alkyl substituents at the α-position. Subsequent hydrolysis and decarboxylation of the alkylated product provides a direct route to more complex ketones.[6]
Caption: General workflow for α-alkylation.
Representative Protocol: α-Benzylation
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol (50 mL).
-
Base Addition: Carefully add sodium metal (1.0 eq) in small portions to the methanol to generate sodium methoxide in situ. Allow the reaction to stir until all sodium has dissolved.
-
Substrate Addition: Cool the solution to 0 °C and add methyl 4-ethoxy-3-oxobutanoate (1.0 eq) dropwise over 15 minutes. Stir the resulting solution for 30 minutes at 0 °C to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product into ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the α-benzylated product.
B. Knoevenagel Condensation
The Knoevenagel condensation is a powerful reaction for forming α,β-unsaturated systems.[8] It involves the reaction of a compound with an active methylene group, such as methyl 4-ethoxy-3-oxobutanoate, with an aldehyde or ketone.[9] The reaction is typically catalyzed by a weak base, such as piperidine or morpholine, and proceeds via nucleophilic addition followed by dehydration.[8]
Representative Protocol: Condensation with Benzaldehyde
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine methyl 4-ethoxy-3-oxobutanoate (1.0 eq), benzaldehyde (1.0 eq), and toluene (100 mL).
-
Catalyst Addition: Add piperidine (0.1 eq) and a catalytic amount of acetic acid.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction progresses. Monitor the reaction by TLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography or recrystallization.
C. Michael (1,4-Conjugate) Addition
As a classic Michael donor, the enolate of methyl 4-ethoxy-3-oxobutanoate can add to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate fashion.[10][11] This 1,4-addition is a thermodynamically controlled process that results in the formation of a 1,5-dicarbonyl compound, a valuable motif in organic synthesis.[11][12]
Caption: Schematic of the Michael Addition reaction.
Representative Protocol: Addition to Methyl Vinyl Ketone
-
Setup: Prepare a solution of sodium ethoxide in anhydrous ethanol by dissolving sodium (1.0 eq) in ethanol under an inert atmosphere.
-
Enolate Formation: Cool the ethoxide solution to 0 °C and add methyl 4-ethoxy-3-oxobutanoate (1.0 eq) dropwise. Stir for 30 minutes.
-
Addition: Add methyl vinyl ketone (1.05 eq) slowly, keeping the temperature below 10 °C.
-
Reaction: Once the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Workup: Neutralize the reaction with glacial acetic acid. Remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine.
-
Purification: Dry the organic phase (Na₂SO₄), filter, and concentrate. Purify the resulting 1,5-dicarbonyl adduct by vacuum distillation or column chromatography.
D. Synthesis of Heterocyclic Scaffolds: The Japp-Klingemann Reaction
The active methylene group of β-keto esters is a key participant in reactions that form heterocyclic rings. The Japp-Klingemann reaction utilizes an aryl diazonium salt to convert β-keto esters into hydrazones.[13] These hydrazone intermediates are exceptionally valuable, as they can be cyclized under acidic conditions (Fischer indole synthesis) to produce substituted indoles, a privileged scaffold in medicinal chemistry.[13]
Safety and Handling
Methyl 4-ethoxy-3-oxobutanoate should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Based on data for analogous compounds, it is stable under normal storage conditions but is incompatible with strong oxidizing agents, strong acids, and strong bases.[14][15] In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam.[14]
Conclusion
Methyl 4-ethoxy-3-oxobutanoate is a potent and versatile synthetic intermediate. Its reactivity is governed by the interplay of its ether, ketone, and ester functional groups, with the acidic α-methylene protons being the focal point for a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. From fundamental alkylations to complex condensation and conjugate addition reactions, this compound provides chemists and drug development professionals with a reliable building block for the construction of complex molecular architectures. A thorough understanding of its properties and reactivity is key to unlocking its full potential in the laboratory.
References
-
Tsuji, J. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC. Retrieved from [Link]
-
Marr, P. C., & Marr, A. C. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(38), 23513–23531. [Link]
-
(n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Retrieved from [Link]
-
(n.d.). Japp–Klingemann reaction. Wikipedia. Retrieved from [Link]
-
Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404. [Link]
-
(n.d.). Ethyl 4-ethoxy-3-oxobutyrate | C8H14O4. PubChem. Retrieved from [Link]
-
van der Westhuyzen, J. H., Fourie, D., & Ferreira, D. (1993). ETHYL 4-(DIETHOXYPHOSPHINYL)-3-OXOBUTANOATE: SELECTIVE SYNTHESIS OF β-KETO PHOSPHONATES. South African Journal of Chemistry, 46(1-2). Retrieved from [Link]
-
(n.d.). Ethyl 3-methyl-4-oxobutanoate | C7H12O3. PubChem. Retrieved from [Link]
-
(n.d.). Michael addition reaction. Wikipedia. Retrieved from [Link]
-
(n.d.). ir | ORGANIC CHEMISTRY SELECT. WordPress.com. Retrieved from [Link]
-
(n.d.). The Knoevenagel Condensation. ResearchGate. Retrieved from [Link]
-
(n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
-
(n.d.). Ethyl 4-methoxy-3-oxobutanoate | C7H12O4. PubChem. Retrieved from [Link]
-
(n.d.). Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal. The Royal Society of Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]
-
(2019, January 10). examples of Michael additions [Video]. YouTube. Retrieved from [Link]
-
(n.d.). MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. ADICHEMISTRY. Retrieved from [Link]
-
(2020, August 29). Michael reaction. L.S.College, Muzaffarpur. Retrieved from [Link]
-
(n.d.). Reaction yields for the Knoevenagel condensation between ethyl 4-chloroacetoacetate (1) and benzaldehyde (2a) in ionic liquids. ResearchGate. Retrieved from [Link]
-
(2018, May 16). Ethyl 4-ethoxy-3-oxobutyrate. SIELC Technologies. Retrieved from [Link]
-
(n.d.). Product information, Ethyl 4-ethoxy-3-oxobutanoate. P&S Chemicals. Retrieved from [Link]
-
(n.d.). Knoevenagel Condensation of Aldehydes with Ethyl Cyanoacetate in Water Catalyzed by P(4-MVP)OH/Al2O3. ResearchGate. Retrieved from [Link]
- Kataoka, M., et al. (1998). Purification and Characterization of Ethyl 2-Methyl-3-oxobutanoate Reductase from Klebsiella pneumoniae. Bioscience, Biotechnology, and Biochemistry, 62(1), 167-169.
-
(n.d.). Methyl 4-methoxyacetoacetate | C6H10O4. PubChem. Retrieved from [Link]
-
(n.d.). Ethyl acetoacetate. NIST WebBook. Retrieved from [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Methyl 4-ethoxy-3-oxobutanoate | CymitQuimica [cymitquimica.com]
- 3. Page loading... [guidechem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Methyl 4-methoxyacetoacetate(41051-15-4) 1H NMR spectrum [chemicalbook.com]
- 6. aklectures.com [aklectures.com]
- 7. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. adichemistry.com [adichemistry.com]
- 13. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 14. Methyl 4-methoxy-3-oxo-butanoate(41051-15-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

